Diallyldimethylsilane

Description

Properties

IUPAC Name |

dimethyl-bis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-5-7-9(3,4)8-6-2/h5-6H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSFBVVBFMKMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061491 | |

| Record name | Diallyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-12-8 | |

| Record name | Dimethyldi-2-propen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyldimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyldi-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLDIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWL9LYH2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diallyldimethylsilane chemical properties and structure

An In-depth Technical Guide to Diallyldimethylsilane: Chemical Properties, Structure, and Reactivity

Introduction

This compound (CAS No. 1113-12-8) is a versatile organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two allyl groups.[1][2] Its unique bifunctionality, combining the stability of the dimethylsilyl core with the reactivity of the terminal allyl groups, makes it a valuable intermediate and monomer in materials science and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, spectroscopic signature, reactivity, and applications, with a focus on insights relevant to research and development professionals.

Molecular Structure and Conformation

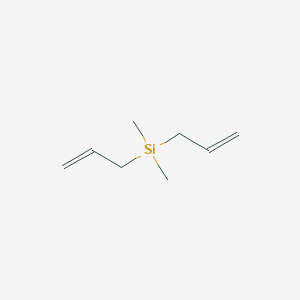

The IUPAC name for this compound is dimethyl-bis(prop-2-enyl)silane.[2] The structure consists of a tetrahedral silicon atom at its core. The two methyl groups and two allyl groups (CH₂CH=CH₂) are arranged around this central atom. The molecule's flexibility is primarily due to the rotation around the Si-C and C-C single bonds of the allyl chains.

Caption: 2D molecular structure of this compound.

Chemical and Physical Properties

This compound is a colorless, clear liquid with a characteristic pungent odor.[1][3] It is a highly flammable substance and is sensitive to moisture.[4] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1113-12-8 | [1][2] |

| Molecular Formula | C₈H₁₆Si | [1][2] |

| Molecular Weight | 140.30 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [1] |

| Density | 0.77 g/mL at 25 °C | [1] |

| Boiling Point | 135 °C | [1] |

| Flash Point | 19 °C | [4] |

| Refractive Index (n20/D) | 1.44 | [1] |

| SMILES | C(CC=C)CC=C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.[2] In a standard deuterated solvent like CDCl₃, the expected signals are:

-

¹H NMR: Distinct signals for the three types of protons. The methyl protons (Si-(CH₃)₂) would appear as a sharp singlet in the upfield region (approx. 0.0-0.2 ppm). The methylene protons adjacent to the silicon (Si-CH₂-) would be a doublet around 1.5-1.7 ppm. The vinyl protons (-CH=CH₂) would show complex multiplets in the range of 4.8-6.0 ppm.

-

¹³C NMR: Signals corresponding to the methyl carbons, the methylene carbons, and the two distinct vinyl carbons.

-

²⁹Si NMR: A single resonance confirming the presence of one silicon environment.[2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrational modes.[2] Key peaks include:

-

~3075 cm⁻¹: C-H stretching of the vinyl (=C-H) groups.

-

~2960 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1630 cm⁻¹: C=C stretching of the allyl double bond.

-

~1250 cm⁻¹: Si-CH₃ deformation (umbrella) mode.

-

~840 cm⁻¹: Si-C stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[2] The molecular ion peak [M]⁺ would be observed at m/z 140. Common fragments would result from the loss of methyl (m/z 125) or allyl (m/z 99) groups.

Reactivity and Synthetic Utility

The reactivity of this compound is centered on its two terminal allyl groups, making it a cornerstone for polymerization and functionalization reactions.

Polymerization Reactions

The bifunctional nature of this compound allows it to act as a monomer in several polymerization processes. A primary application is in Acyclic Diene Metathesis (ADMET) polymerization. Using a Grubbs catalyst, this compound undergoes step-growth polymerization to yield poly(carbosilanes), releasing ethylene as a byproduct. This method is crucial for creating well-defined silicone-containing polymers.[1]

Sources

An In-depth Technical Guide to the Synthesis and Purification of Diallyldimethylsilane

Foreword: The Versatility and Importance of Diallyldimethylsilane

This compound [(CH₂=CHCH₂)₂Si(CH₃)₂] is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of a wide array of functionalized silanes and silicone-based polymers. Its dual allyl functionalities provide reactive sites for hydrosilylation, polymerization, and other coupling reactions, making it an invaluable building block in materials science, organic synthesis, and pharmaceutical development. This guide offers a comprehensive exploration of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory experience. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to produce this key intermediate with high yield and purity.

I. The Cornerstone of Synthesis: The Grignard Reaction

The most prevalent and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to introduce the allyl groups to a silicon electrophile. The overall reaction is as follows:

2 CH₂=CHCH₂MgBr + (CH₃)₂SiCl₂ → (CH₂=CHCH₂)₂Si(CH₃)₂ + 2 MgBrCl

This section will delve into the mechanistic intricacies and practical considerations of this synthetic route.

A. Reaction Mechanism and Rationale

The synthesis proceeds through the nucleophilic attack of the carbanionic carbon of the allylmagnesium bromide on the electrophilic silicon atom of dichlorodimethylsilane. The reaction is a step-wise substitution of the two chloride atoms.

Diagram 1: Reaction Mechanism of this compound Synthesis

Caption: Stepwise nucleophilic substitution in Grignard synthesis.

The choice of dichlorodimethylsilane as the silicon electrophile is strategic due to its commercial availability and the reactivity of the silicon-chlorine bonds. Allylmagnesium bromide is the preferred Grignard reagent as it is readily prepared from allyl bromide and magnesium turnings.

B. Critical Experimental Parameters and Their Justification

Successful synthesis hinges on the meticulous control of several key parameters:

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive towards atmospheric oxygen and moisture, which would lead to the formation of undesired byproducts and a significant reduction in yield. |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Ethers are essential for solvating and stabilizing the Grignard reagent. The solvent must be rigorously dried as any protic species will quench the Grignard reagent. |

| Temperature | 0°C to room temperature | The initial reaction is exothermic and should be controlled to prevent side reactions. Maintaining a low temperature during the addition of dichlorodimethylsilane helps to ensure a controlled reaction rate. |

| Stoichiometry | Slight excess of Grignard reagent (approx. 2.1 - 2.2 equivalents) | A slight excess of the Grignard reagent ensures the complete conversion of the dichlorodimethylsilane, maximizing the yield of the desired product. |

C. Step-by-Step Experimental Protocol

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Dichlorodimethylsilane

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent (Allylmagnesium Bromide):

-

Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Add magnesium turnings (2.2 equivalents) to the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of allyl bromide (2.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

-

Prepare a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up:

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

II. Purification: Achieving High-Purity this compound

The crude product obtained after the work-up will likely contain unreacted starting materials, byproducts, and residual solvent. Fractional distillation is the method of choice for purifying this compound to a high degree.[1][2][3][4][5]

A. The Principle of Fractional Distillation

Fractional distillation is a powerful technique used to separate a mixture of liquids with close boiling points.[2] It relies on establishing a temperature gradient along a fractionating column, allowing for multiple successive vaporization-condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component.[3]

Diagram 2: Fractional Distillation Workflow

Caption: Separation of components via fractional distillation.

B. Protocol for Fractional Distillation of this compound

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Inert atmosphere setup (optional but recommended)

Procedure:

-

Apparatus Setup:

-

Set up the fractional distillation apparatus in a fume hood. It is advisable to perform the distillation under an inert atmosphere to prevent any potential oxidation.[1]

-

The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

-

Distillation:

-

Transfer the crude this compound to the distillation flask. Add boiling chips to ensure smooth boiling.

-

Begin heating the flask gently.

-

Observe the temperature and collect the fractions that distill over at the boiling point of this compound, which is approximately 135-137°C at atmospheric pressure.

-

It is recommended to collect a small forerun (the first few milliliters of distillate) which may contain lower-boiling impurities.

-

Collect the main fraction in a clean, dry receiving flask.

-

Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.

-

| Fraction | Expected Boiling Point (°C) | Composition |

| Forerun | < 135 | Residual solvent and low-boiling impurities |

| Main Fraction | 135 - 137 | Pure this compound |

| Residue | > 137 | Higher-boiling byproducts and polymeric material |

III. Quality Control: Characterization and Purity Assessment

To ensure the synthesized this compound meets the required standards for subsequent applications, a thorough characterization and purity assessment is essential. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound and for identifying any impurities present.[6][7][8] The gas chromatogram will show the retention time of the main product and any other components, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.

Expected Fragmentation Pattern:

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (140.30 g/mol ). Common fragmentation pathways for organosilanes involve the loss of alkyl or allyl groups. Key fragments to expect include:

-

[M - CH₃]⁺: Loss of a methyl group.

-

[M - CH₂CH=CH₂]⁺: Loss of an allyl group.

-

[Si(CH₃)₂(CH₂CH=CH₂)]⁺: The allyldimethylsilyl cation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized this compound.[9][10][11][12][13]

¹H NMR Spectral Data (Expected):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~ 0.0 - 0.1 | Singlet | 6H | Si-(CH ₃)₂ | - |

| ~ 1.5 - 1.6 | Doublet of Triplets | 4H | Si-CH ₂-CH=CH₂ | J(H-H) ≈ 8 Hz |

| ~ 4.8 - 5.0 | Multiplet | 4H | Si-CH₂-CH=CH ₂ | - |

| ~ 5.7 - 5.9 | Multiplet | 2H | Si-CH₂-CH =CH₂ | - |

¹³C NMR Spectral Data (Expected):

| Chemical Shift (δ, ppm) | Assignment |

| ~ -3.0 | Si-(C H₃)₂ |

| ~ 25.0 | Si-C H₂-CH=CH₂ |

| ~ 112.0 | Si-CH₂-CH=C H₂ |

| ~ 135.0 | Si-CH₂-C H=CH₂ |

IV. Safety and Handling

Both the starting materials and the final product require careful handling due to their hazardous nature.

-

Dichlorodimethylsilane: This compound is highly flammable, corrosive, and reacts violently with water to produce hydrochloric acid.[14][15][16][17][18] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Allyl Bromide: Allyl bromide is a flammable, toxic, and lachrymatory substance.[19][20][21][22][23] It should also be handled in a fume hood with appropriate PPE.

-

Grignard Reagents: These reagents are highly flammable and react vigorously with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere.

V. Conclusion

The synthesis of this compound via the Grignard reaction is a robust and reliable method that, when executed with precision and adherence to safety protocols, yields a high-purity product. Careful control of reaction conditions, particularly the exclusion of moisture and oxygen, is paramount to success. Fractional distillation provides an effective means of purification, and a combination of GC-MS and NMR spectroscopy allows for comprehensive characterization and quality assurance. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and purification of this important organosilicon intermediate, empowering researchers to advance their work in a variety of scientific disciplines.

VI. References

-

Apollo Scientific. (2022, September 16). Allyl bromide Safety Data Sheet.

-

Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS.

-

Thermo Fisher Scientific. (2010, April 26). Dichlorodimethylsilane - SAFETY DATA SHEET.

-

Santa Cruz Biotechnology. Dichlorodimethylsilane Safety Data Sheet.

-

New Jersey Department of Health. HAZARD SUMMARY: Allyl Bromide.

-

CDH Fine Chemical. Allyl Bromide CAS No 106-95-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

ChemicalBook. (2025, September 27). Allyl bromide - Safety Data Sheet.

-

New Jersey Department of Health. DICHLOROSILANE HAZARD SUMMARY.

-

Santa Cruz Biotechnology. Dichlorodimethylsilane Safety Data Sheet.

-

Sigma-Aldrich. Material Safety Data Sheet - Dichlorodimethylsilane.

-

Organic Syntheses Procedure. 3 - Organic Syntheses Procedure.

-

Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation.

-

Wikipedia. Fractional distillation.

-

LabXchange. Distillation and Fractional Distillation.

-

University of California, Irvine. Distillation.

-

SupremeScience. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube.

-

ResearchGate. 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,....

-

University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR.

-

Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants.

-

RSC Publishing. (2020, October 15). Long-Range Coupling in Cyclic Silanes.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

-

JEOL. Analysis of polydimethylsiloxanes by GC/TOFMS.

-

PubMed. (2019, August 30). Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fractional distillation - Wikipedia [en.wikipedia.org]

- 3. LabXchange [labxchange.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. jeol.com [jeol.com]

- 8. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rubingroup.org [rubingroup.org]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. fishersci.com [fishersci.com]

- 15. abdurrahmanince.net [abdurrahmanince.net]

- 16. nj.gov [nj.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. gustavus.edu [gustavus.edu]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. lobachemie.com [lobachemie.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. nj.gov [nj.gov]

Diallyldimethylsilane: A Technical Guide for Advanced Synthesis and Material Application

Abstract

Diallyldimethylsilane (C₈H₁₆Si) is a versatile organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two reactive allyl moieties. This structure makes it a valuable precursor and monomer in organosilicon chemistry, particularly in the synthesis of polymers, functionalized silanes, and complex molecular architectures. Its utility stems from the dual reactivity of its allyl groups, which are amenable to a wide array of transformations including hydrosilylation, olefin metathesis, and thiol-ene additions. This guide provides an in-depth exploration of the core physicochemical properties, synthesis, and reactive chemistry of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

This compound is a colorless, highly flammable liquid with a molecular weight of 140.30 g/mol .[1][2] A comprehensive summary of its properties is essential for its safe handling and application in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆Si | [1][3][4][5] |

| Molecular Weight | 140.30 g/mol | [1][5] |

| IUPAC Name | dimethyl-bis(prop-2-enyl)silane | [5] |

| CAS Number | 1113-12-8 | [4][5][6] |

| Appearance | Colorless clear liquid | [6] |

| Density | 0.77 g/mL at 25 °C | [6] |

| Boiling Point | 135 °C | [6] |

| Flash Point | 19 °C | [4] |

| Refractive Index | n20/D 1.44 | [6] |

Spectroscopic data is critical for the verification of this compound's identity and purity. PubChem provides access to various spectral data, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra, which are indispensable for quality control in a research setting.[5]

Molecular Structure Diagram

The structure of this compound features a central tetrahedral silicon atom, providing a flexible scaffold for the two allyl groups.

Caption: Workflow for the synthesis of this compound.

Key Reactivity: Ring-Closing Metathesis (RCM)

The two terminal allyl groups of this compound make it an ideal substrate for Ring-Closing Metathesis (RCM), a powerful reaction in organic chemistry for forming cyclic compounds. [7][8]Catalyzed by ruthenium complexes, such as Grubbs' catalysts, RCM proceeds by intramolecularly rearranging the double bonds to form a new five-membered silacyclopentene ring and liberating ethylene gas as a byproduct. [9]

Expertise & Experience: Catalyst Selection and Handling

Grubbs' catalysts are highly effective but are sensitive to air and impurities. The choice between first, second, or third-generation catalysts depends on the desired reactivity and functional group tolerance. For a simple substrate like this compound, a second-generation Grubbs' catalyst is robust and highly active. The reaction should be performed in a dry, degassed solvent (typically dichloromethane, CH₂Cl₂) under an inert atmosphere to protect the catalyst from deactivation. The driving force for the reaction is the formation of volatile ethylene, which can be removed from the reaction vessel to drive the equilibrium towards the product. [9]

Experimental Protocol: RCM of this compound

This protocol is adapted from standard procedures for the RCM of similar diallyl substrates. [3][10] Materials:

-

This compound

-

Grubbs' Catalyst, 2nd Generation

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

-

Schlenk flask and inert atmosphere setup

Procedure:

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add Grubbs' catalyst 2nd generation (e.g., 35 mg, 0.041 mmol, 5 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.

-

Solvent and Substrate Addition: Outside the glovebox, use a cannula or syringe to add 80 mL of dry, degassed CH₂Cl₂ to the flask under a positive pressure of nitrogen. Stir until the catalyst dissolves. Add this compound (118 mg, 0.84 mmol) to the flask via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours under a gentle flow of nitrogen to help remove the ethylene byproduct. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, add a few drops of ethyl vinyl ether to the flask to quench the catalyst. Stir for 20 minutes.

-

Purification: Remove the solvent by rotary evaporation. The resulting residue can be purified by flash column chromatography on silica gel to yield the silacyclopentene product.

RCM Reaction Diagram

Caption: Ring-Closing Metathesis of this compound.

Other Key Reactions and Applications

Beyond RCM, the allyl groups of this compound are substrates for several other high-impact transformations.

-

Hydrosilylation: This is the platinum-catalyzed addition of a Si-H bond across the allyl double bond. It is a fundamental reaction for creating silicon-carbon bonds and is widely used in the curing of silicone elastomers and for synthesizing more complex organosilanes. [6]* Thiol-Ene "Click" Reaction: The radical-mediated addition of a thiol (R-SH) across the allyl double bonds is a highly efficient "click" reaction. [6]This process is valuable for surface modification and the synthesis of functional polymers and materials under mild conditions.

These reactions enable the use of this compound as a versatile intermediate and building block in several fields:

-

Polymer Chemistry: It can be used as a monomer or cross-linking agent in the production of silicone polymers (polysiloxanes), which have applications as sealants, adhesives, and coatings. [6]* Materials Science: It serves as a reagent for surface modification, for example, to render surfaces hydrophobic. [6]* Pharmaceutical and Chemical Synthesis: As an intermediate, it facilitates the construction of more complex silicon-containing molecules for drug discovery and specialty chemicals. [4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazards: It is classified as a highly flammable liquid and vapor (H225). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5]* Handling: Work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

References

-

MavMatrix. (n.d.). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. Retrieved from [Link]

-

Grubbs, R. H., et al. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of Illinois. Retrieved from [Link]

-

Scribd. (n.d.). Grubbs Catalyst in Ring Closing Metathesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

-

Schmidt, J. A., et al. (2009). Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst; first example of allene hydrosilylation with phenyl- and diphenylsilane. Chemical Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

-

Wipf, P. (n.d.). Ring Closing Metathesis of Diallylmalonate. University of Pittsburgh. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

-

Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-6. Retrieved from [Link]

-

Arkles, B. (n.d.). Grignard Reagents and Silanes. Gelest. Retrieved from [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Tuulmets, A., et al. (2004). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, 68(26), 9933-7. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and characterisation of novel dimethyl- and diphenyl-silanediolates. Retrieved from [Link]

Sources

- 1. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 2. scribd.com [scribd.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 5. This compound | C8H16Si | CID 66190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ring Closing Metathesis [organic-chemistry.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Comprehensive Spectroscopic Guide to Diallyldimethylsilane

Introduction

Diallyldimethylsilane (C₈H₁₆Si) is a versatile organosilicon compound with significant applications in polymer chemistry and materials science.[1] Its unique structure, featuring a central silicon atom bonded to two methyl and two allyl groups, imparts valuable properties for its use as a crosslinking agent, a monomer in polymerization reactions, and a precursor for silicon-containing materials. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure material purity, monitor reactions, and elucidate structural properties. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by available spectral data.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectral features. The presence of magnetically distinct protons and carbons in the methyl and allyl groups gives rise to a predictable NMR spectrum. The vibrational modes of the various bonds (C=C, C-H, Si-C) are readily identified by IR spectroscopy. Finally, the fragmentation pattern in mass spectrometry provides insights into the molecule's stability and the relative strength of its chemical bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and allyl protons. Due to the symmetry of the molecule, the two methyl groups and the two allyl groups are chemically equivalent.

Expected Chemical Shifts and Multiplicities:

Based on general principles and spectral databases, the following proton signals are anticipated:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | ~ 0.0 | Singlet | 6H |

| Si-CH₂- | ~ 1.5 - 1.7 | Doublet | 4H |

| =CH- | ~ 5.6 - 5.9 | Multiplet | 2H |

| =CH₂ | ~ 4.8 - 5.0 | Multiplet | 4H |

-

Si-CH₃ Protons: These protons are highly shielded due to the electropositive nature of silicon, resulting in a sharp singlet signal at a very upfield chemical shift, typically around 0.0 ppm.

-

Si-CH₂- Protons (Allylic): These protons are adjacent to the silicon atom and the double bond. Their signal appears as a doublet due to coupling with the adjacent vinyl proton (-CH=).

-

=CH- Protons (Vinyl): This proton is part of the double bond and is coupled to the adjacent allylic protons and the terminal vinyl protons, resulting in a complex multiplet.

-

=CH₂ Protons (Vinyl): These terminal vinyl protons are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as a multiplet.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Employ a standard pulse sequence (e.g., a single 90° pulse).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon Type | Chemical Shift (δ, ppm) |

| Si-CH₃ | ~ -5 to 0 |

| Si-CH₂- | ~ 20 - 25 |

| =CH- | ~ 130 - 135 |

| =CH₂ | ~ 112 - 117 |

-

Si-CH₃ Carbons: Similar to the protons, the methyl carbons are shielded by the silicon atom and appear at a high-field (low ppm) chemical shift.

-

Si-CH₂- Carbons (Allylic): These carbons are in the aliphatic region.

-

=CH- and =CH₂ Carbons (Vinyl): These carbons are deshielded due to the sp² hybridization and appear in the characteristic alkene region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: A wider spectral width is required (e.g., 0 to 200 ppm).

-

Number of Scans: A larger number of scans is necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[2] The IR spectrum of this compound is dominated by absorptions corresponding to C-H, C=C, and Si-C bond vibrations.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3075 - 3085 | =C-H stretch (vinyl) | Medium |

| 2950 - 2970 | C-H stretch (methyl, asymmetric) | Strong |

| 2890 - 2920 | C-H stretch (methyl, symmetric) | Strong |

| 1630 - 1640 | C=C stretch (alkene) | Medium |

| 1410 - 1420 | =CH₂ scissoring | Medium |

| 1250 - 1260 | Si-CH₃ symmetric deformation | Strong |

| 990 - 1010 | =CH out-of-plane bend | Strong |

| 890 - 910 | =CH₂ out-of-plane bend | Strong |

| 750 - 850 | Si-C stretch | Medium-Strong |

The presence of the strong Si-CH₃ deformation band around 1250 cm⁻¹ is a key diagnostic feature for methylsilanes.[2] The bands associated with the vinyl group (=C-H stretch, C=C stretch, and out-of-plane bends) confirm the presence of the allyl moieties.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first acquired. Then, the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound is expected at m/z 140. However, in EI-MS, organosilanes often exhibit significant fragmentation.[3] Common fragmentation pathways include the loss of methyl and allyl groups.

Key Fragment Ions:

| m/z | Proposed Fragment | Loss |

| 140 | [C₈H₁₆Si]⁺ | Molecular Ion |

| 125 | [(CH₃)(CH₂CH=CH₂)₂Si]⁺ | -CH₃ |

| 99 | [(CH₃)₂Si(CH₂CH=CH₂)]⁺ | -CH₂CH=CH₂ |

| 71 | [Si(CH₃)₂(CH=CH₂)]⁺ | -CH₃, -C₂H₂ |

| 59 | [Si(CH₃)₂H]⁺ | -C₃H₅, -C₃H₄ |

The base peak in the mass spectrum of this compound is often observed at m/z 99, corresponding to the loss of an allyl radical. The presence of a peak at m/z 59 is also characteristic of dimethylsilyl compounds.

Experimental Protocol for GC-MS:

-

Sample Introduction: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.

-

Ionization: The separated compound enters the mass spectrometer and is ionized, typically by electron impact.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

Sources

An In-depth Technical Guide to Diallyldimethylsilane: Physicochemical Properties and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyldimethylsilane (CAS No. 1113-12-8) is a versatile organosilicon compound that serves as a cornerstone intermediate and monomer in a multitude of chemical applications.[1][2] Characterized by a central silicon atom bonded to two methyl groups and two reactive allyl groups, its unique structure imparts valuable properties that are harnessed in organic synthesis, polymer chemistry, and materials science.[1] This guide provides a comprehensive overview of the essential physical properties of this compound, detailed protocols for its characterization and synthesis, and insights into its reactivity and applications, offering a critical resource for professionals in research and development. Its utility ranges from the production of advanced silicone polymers, resins, coatings, and adhesives to serving as a key reagent in the synthesis of functionalized silanes and complex molecules for pharmaceutical development.[1][2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective and safe use in a laboratory setting. These properties dictate storage conditions, handling procedures, and the analytical methods required for quality control.

Core Physical Properties

The defining physical characteristics of this compound are summarized below. The boiling point is notably dependent on atmospheric pressure, a critical consideration for purification by distillation.

| Property | Value | Source(s) |

| CAS Number | 1113-12-8 | [1][2][4] |

| Molecular Formula | C₈H₁₆Si | [1][2] |

| Molecular Weight | 140.3 g/mol | [1][2][5] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 135-137 °C (at 760 mmHg) | [1][2][5] |

| 54 °C (at 20 mmHg) | [6] | |

| Density | 0.768 - 0.77 g/mL at 25 °C | [1][2][6] |

| Refractive Index (n²⁰/D) | 1.440 - 1.441 | [1][6] |

| Flash Point | 19 - 23 °C | [2][5] |

| Purity (Typical) | ≥97% (GC) | [1] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is a non-negotiable step for confirming the identity and purity of this compound before its use in any reaction. The expected spectral data provides a reliable fingerprint for the molecule.[4][7]

Protocol: Spectroscopic Characterization of this compound

This protocol outlines the standard procedures for acquiring NMR, IR, and Mass Spectra to validate the structure and purity of the compound.

-

Sample Preparation:

-

For ¹H and ¹³C NMR: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the NMR tube is clean and dry to avoid impurities in the spectrum.

-

For FT-IR: Use the neat liquid directly. Place a single drop on the crystal of an ATR-FTIR spectrometer.

-

For GC-MS: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

Expected Chemical Shifts (δ):

-

~5.8 ppm (m, 2H): Corresponds to the vinylic protons (-CH=).

-

~4.9 ppm (m, 4H): Corresponds to the terminal vinylic protons (=CH₂).

-

~1.6 ppm (d, 4H): Corresponds to the allylic methylene protons (-CH₂-Si).

-

~0.0 ppm (s, 6H): Corresponds to the methyl protons (Si-(CH₃)₂).

-

-

Rationale: The distinct chemical shifts and splitting patterns allow for the unambiguous assignment of each proton environment, confirming the presence of both allyl and methyl groups attached to the silicon atom.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

Expected Chemical Shifts (δ):

-

~134 ppm: Vinylic carbon (-CH=).

-

~114 ppm: Terminal vinylic carbon (=CH₂).

-

~24 ppm: Allylic methylene carbon (-CH₂-Si).

-

~ -4 ppm: Methyl carbon (Si-CH₃).

-

-

Rationale: The number of unique signals confirms the symmetry of the molecule, and their chemical shifts are characteristic of the carbon types in an allylsilane.

-

-

FT-IR Spectroscopy (Neat, ATR):

-

Expected Absorption Bands (cm⁻¹):

-

~3075 cm⁻¹ (C-H stretch, sp²).

-

~2955 cm⁻¹ (C-H stretch, sp³).

-

~1630 cm⁻¹ (C=C stretch).

-

~1250 cm⁻¹ (Si-CH₃ symmetric deformation).

-

~890 cm⁻¹ (=CH₂ out-of-plane bend).

-

~835 cm⁻¹ (Si-C stretch).

-

-

Rationale: The presence of the C=C stretch confirms the allyl functionality, while the strong Si-CH₃ and Si-C absorptions verify the organosilane backbone.[7][8]

-

-

Mass Spectrometry (EI, 70 eV):

-

Expected Fragments (m/z):

-

140 (M⁺): Molecular ion.

-

125 ([M-CH₃]⁺): Loss of a methyl group.

-

99 ([M-C₃H₅]⁺): Loss of an allyl group, a common and often prominent fragmentation pathway.

-

-

Rationale: The fragmentation pattern provides direct evidence of the molecular weight and the nature of the substituents on the silicon atom.

-

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Grignard reaction, a powerful method for forming carbon-silicon bonds.[9] This process requires stringent control over experimental conditions, particularly the exclusion of atmospheric moisture, to achieve a high yield and purity.[9]

Synthesis Workflow: Grignard-based Approach

The reaction involves the treatment of dichlorodimethylsilane with allylmagnesium bromide. Dichlorodimethylsilane is a readily available and highly reactive precursor.[10]

Caption: Synthesis workflow for this compound via Grignard reaction.

Protocol: Synthesis of this compound

-

Trustworthiness Insight: This protocol incorporates self-validating steps. For example, the use of an inert atmosphere and anhydrous solvents is non-negotiable. Failure to adhere to these conditions results in drastically low yields and the formation of siloxanes, making the procedural integrity immediately apparent from the outcome.[9]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen to ensure an anhydrous environment.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction. Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of allylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of dichlorodimethylsilane in anhydrous diethyl ether dropwise from the dropping funnel.[10] Maintain the temperature below 10 °C throughout the addition.

-

Expertise & Experience: The slow, low-temperature addition of dichlorodimethylsilane is critical. This minimizes side reactions, such as Wurtz-type coupling of the Grignard reagent, and controls the exothermicity of the reaction, leading to a cleaner product profile and higher yield.

-

-

Workup and Extraction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly pouring it over an iced saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude liquid by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 54 °C at 20 mmHg.[6]

Key Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its allyl groups. It is a key building block in both organic and polymer chemistry.[3][11]

Application in Organic Synthesis: The Hosomi-Sakurai Reaction

Allylsilanes are highly effective nucleophiles for the allylation of various electrophiles, such as aldehydes and ketones, in a Lewis acid-catalyzed process known as the Hosomi-Sakurai reaction.[3][12] This reaction is valued for its high regioselectivity, forming carbon-carbon bonds at the γ-position of the allyl group.

Caption: The Hosomi-Sakurai allylation using this compound.

This reactivity makes this compound a valuable tool for introducing allyl fragments during the synthesis of complex natural products and active pharmaceutical ingredients.

Application in Materials Science and Polymer Chemistry

The two allyl groups on this compound allow it to act as a cross-linking agent or a monomer in polymerization reactions.[1]

-

Silicone Polymers: It serves as an intermediate in the production of specialty silicone polymers, enhancing thermal stability and adhesion in coatings, sealants, and adhesives.[1]

-

Surface Modification: this compound can be used to functionalize surfaces, imparting hydrophobicity.[1] This is critical in applications requiring water resistance, such as in textiles and electronics.

-

Cyclic Polymerization: Under the influence of Ziegler-Natta catalysts, it can undergo cyclic polymerization to form linear polymers containing sila-cyclohexane units, creating materials with unique thermal and mechanical properties.[5]

Safety, Handling, and Storage

Proper handling and storage are paramount due to the hazardous nature of this compound.

-

Hazards: The compound is a highly flammable liquid and vapor (Flash Point: 19 °C).[2][4] It is known to cause skin and serious eye irritation and may cause respiratory irritation upon inhalation.[4]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, flame-retardant gloves, and a lab coat.[13] Keep away from heat, sparks, open flames, and other ignition sources.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis and oxidation.[2]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct physicochemical properties and the reactivity of its dual allyl functionalities. Its well-defined boiling point and density are crucial for purification and handling, while its spectroscopic fingerprint provides a reliable means of quality assurance. For researchers in drug development and materials science, a mastery of its synthesis, reactivity in cornerstone reactions like the Hosomi-Sakurai allylation, and its role in polymer chemistry opens avenues for innovation in molecular design and the creation of advanced materials. Adherence to rigorous safety and handling protocols is essential for harnessing the full potential of this versatile organosilane reagent.

References

-

This compound . Hubei Co-Formula Material Tech Co.,Ltd. [Link]

-

This compound | C8H16Si | CID 66190 . PubChem - NIH. [Link]

-

SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS . MavMatrix - The University of Texas at Arlington. [Link]

-

This compound, 92% . Gelest, Inc. [Link]

-

Unusual Transformations of Allylsilanes in the Reaction with N,N-Dichloroarenesulfonamides . ProQuest. [Link]

-

Allylsilane synthesis . Organic Chemistry Portal. [Link]

-

REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS . SciSpace. [Link]

-

Allylsilanes in Organic Synthesis − Recent Developments | Request PDF . ResearchGate. [Link]

-

Reactions of allylsilanes and application to organic synthesis . Semantic Scholar. [Link]

-

Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 . PubChem - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. researchgate.net [researchgate.net]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 92% | [gelest.com]

- 6. This compound CAS#: 1113-12-8 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 10. 75-78-5 CAS MSDS (Dichlorodimethylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. [PDF] Reactions of allylsilanes and application to organic synthesis | Semantic Scholar [semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of Diallyldimethylsilane in Organic Solvents

Abstract

Diallyldimethylsilane (C₈H₁₆Si) is a pivotal organosilicon compound with broad applications in polymer chemistry, organic synthesis, and materials science.[1] Its utility as an intermediate for silicone polymers, a reagent for forming carbon-silicon bonds, and a surface modification agent hinges on its interaction with various reaction and processing media.[1] A comprehensive understanding of its solubility in organic solvents is therefore paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, purification processes, and formulation strategies. This guide provides a detailed exploration of the solubility of this compound, moving beyond a simple tabulation of data to offer a foundational understanding of the principles governing its solubility, predictive methodologies, and robust experimental protocols for its determination.

Physicochemical Profile of this compound

A thorough grasp of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆Si | [1][2] |

| Molecular Weight | 140.30 g/mol | [2] |

| Appearance | Colorless clear liquid | [1][3] |

| Density | Approximately 0.77 g/mL | [1][3] |

| Boiling Point | 135 °C (lit.) | [1][3] |

| Structure | Dimethyl-bis(prop-2-enyl)silane | [2] |

| Key Features | Moisture sensitive, highly flammable | [3] |

The molecular structure of this compound, with its central silicon atom bonded to two methyl groups and two allyl groups, imparts a predominantly nonpolar character. The allyl groups, with their carbon-carbon double bonds, introduce some electron density, but the overall molecule lacks significant charge separation, classifying it as a nonpolar compound. This inherent nonpolarity is the primary determinant of its solubility in organic solvents.

Theoretical Framework for Solubility Prediction

The age-old chemical maxim, "like dissolves like," serves as a reliable preliminary guide for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the intermolecular attractions within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Polarity and Intermolecular Forces

This compound, being a nonpolar molecule, primarily exhibits weak van der Waals forces (specifically, London dispersion forces) as its dominant intermolecular attraction. Consequently, it will be most soluble in solvents that also exhibit similar weak intermolecular forces.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents are characterized by weak van der Waals forces and will readily interact with this compound, leading to high solubility.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate) These solvents possess a dipole moment but lack acidic protons. While they are more polar than this compound, they can still offer some degree of solubility, particularly those with lower polarity.

-

Polar Protic Solvents: (e.g., ethanol, methanol, water) These solvents engage in strong hydrogen bonding. The energy required to disrupt the hydrogen bonding network of the solvent is not sufficiently compensated by the weak van der Waals interactions with this compound, resulting in poor solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[4][5] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of three Hansen parameters (δd, δp, δh). The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility.

Qualitative Solubility of this compound

Based on the principles of polarity and intermolecular forces, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Highly Soluble | "Like dissolves like"; both solute and solvent are nonpolar and rely on van der Waals forces. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Highly Soluble | Similar nonpolar character and reliance on van der Waals forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively nonpolar and can effectively solvate this compound. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Although they have a dipole moment, their overall character allows for good interaction with nonpolar solutes. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Soluble | More polar than this compound, but solubility is possible, especially with less polar ketones. |

| Esters | Ethyl Acetate | Sparingly Soluble to Soluble | Intermediate polarity; solubility will depend on the specific ester. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of alcohols makes them poor solvents for nonpolar compounds. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble | Significant mismatch in polarity and intermolecular forces. |

| Water | Insoluble | Extreme mismatch in polarity; this compound is hydrophobic. |

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocols provide a framework for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This simple, rapid method provides a binary "soluble" or "insoluble" determination at a specific concentration.

Objective: To visually assess if a specific concentration of this compound dissolves in a given solvent at room temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Small test tubes or vials with caps

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add a specific volume of this compound (e.g., 0.1 mL for a 10% v/v mixture) to the solvent.

-

Cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Interpretation of Results:

-

Soluble: A clear, homogeneous solution with no visible phase separation.

-

Insoluble: The formation of two distinct layers, cloudiness (emulsion), or visible droplets of undissolved this compound.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature to achieve a saturated solution.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or other quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the extracted sample through a syringe filter to remove any microscopic, undissolved droplets.

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

-

Analyze the filtered, saturated sample and the standard solutions using a calibrated analytical technique such as Gas Chromatography (GC).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.

-

-

Data Reporting: Report the solubility as grams of this compound per 100 mL of solvent ( g/100 mL) or as a percentage by weight or volume at the specified temperature.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Practical Applications and Implications

The solubility of this compound is a critical parameter in various applications:

-

Organic Synthesis: As a versatile reagent, its solubility in reaction solvents such as THF, toluene, or hexane is essential for homogeneous reaction kinetics and product yield.[1]

-

Polymer Chemistry: In the production of silicone polymers, this compound serves as a key intermediate.[1] Its miscibility with other monomers and polymerization solvents is crucial for controlling the polymer's molecular weight and properties.

-

Surface Modification: When used to render surfaces hydrophobic, this compound is often applied from a solution.[1] The choice of solvent will influence the uniformity and thickness of the resulting coating.

-

Formulation of Adhesives and Sealants: The compatibility of this compound with the other components of a formulation is dictated by its solubility, which in turn affects the performance and stability of the final product.

Safety Considerations

This compound is a highly flammable liquid and vapor and is moisture-sensitive.[3] All handling and solubility experiments should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily accessible literature, a strong predictive understanding can be derived from fundamental chemical principles. Its nonpolar nature dictates high solubility in nonpolar solvents and limited solubility in polar media. For applications demanding precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. A thorough understanding and, when necessary, experimental verification of this compound's solubility are indispensable for its effective and safe utilization in research and industrial applications.

References

-

ASTM International. (n.d.). ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66190, this compound. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2: Solubility. Bellevue College. Retrieved from [Link]

-

Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Co-Formula. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H16Si | CID 66190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

The Reactivity of Diallyldimethylsilane: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Organosilicon Building Block

Diallyldimethylsilane (DADMS) is a unique organosilicon compound featuring a central silicon atom bonded to two allyl groups and two methyl groups.[1][2] This structure provides a versatile platform for a wide range of chemical transformations, making it a valuable precursor in polymer chemistry, materials science, and the synthesis of complex organic molecules and pharmaceuticals.[1][3][4] Its dual reactivity, stemming from the allylic double bonds and the potential for modification at the silicon center, allows for its use as a crosslinking agent, a monomer for polymerization, and a scaffold for the synthesis of functionalized silicones and carbosilane dendrimers.[1][2][5] This guide provides a comprehensive exploration of the reactivity of DADMS with various functional groups, offering field-proven insights and detailed methodologies for its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DADMS is crucial for its effective handling and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 1113-12-8 | [1][2] |

| Molecular Formula | C₈H₁₆Si | [1][2] |

| Molecular Weight | 140.30 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [1] |

| Density | 0.77 g/mL | [1] |

| Boiling Point | 135 °C | [1] |

| Refractive Index (n20D) | 1.44 | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage | Store at room temperature in a cool, well-ventilated place.[1][4] |

Core Reactivity Pathways of this compound

The reactivity of DADMS is primarily dictated by its two allyl groups, which readily participate in a variety of addition and polymerization reactions. The silicon-carbon bonds also offer opportunities for further functionalization.

Figure 1: Major reaction pathways of this compound.

Hydrosilylation: Building Blocks for Dendrimers and Functional Silicones

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond.[6] In the case of DADMS, this reaction provides a powerful tool for the synthesis of carbosilane dendrimers and functionalized silicone polymers. The reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst being a highly effective and widely used option.[7][8]

Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[8]

Figure 2: Simplified Chalk-Harrod mechanism for hydrosilylation.

Application in Carbosilane Dendrimer Synthesis

DADMS serves as a key building block in the divergent synthesis of carbosilane dendrimers. This iterative process involves alternating hydrosilylation and allylation steps to build successive generations of the dendrimer.[1][2]

Experimental Protocol: Synthesis of a First-Generation Carbosilane Dendrimer

This protocol outlines the initial steps for the synthesis of a carbosilane dendrimer using this compound as the core.

Materials:

-

This compound (DADMS)

-

Methyldichlorosilane

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

-

Allylmagnesium bromide (prepared from allyl chloride and magnesium)

-

Anhydrous toluene

-

Anhydrous diethyl ether

Procedure:

-

Hydrosilylation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous toluene.

-

Add Karstedt's catalyst (typically 10-20 ppm Pt relative to the silane).

-

Slowly add methyldichlorosilane (a slight excess to ensure complete reaction of both allyl groups) to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the allyl proton signals.

-

Once the reaction is complete, remove the solvent and excess methyldichlorosilane under reduced pressure to obtain the first-generation dendrimer with Si-Cl terminal groups.

-

-

Allylation:

-

In a separate flame-dried flask, prepare allylmagnesium bromide from allyl chloride and magnesium in anhydrous diethyl ether.

-

Cool the Grignard reagent to 0 °C and slowly add a solution of the Si-Cl terminated dendrimer from the previous step in anhydrous diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the first-generation dendrimer with terminal allyl groups.[1][2]

-

This iterative sequence of hydrosilylation and allylation can be repeated to synthesize higher-generation dendrimers.[2]

Thiol-Ene "Click" Reaction: Efficient Surface Functionalization and Polymer Network Formation

The thiol-ene reaction is a highly efficient and versatile "click" chemistry transformation involving the addition of a thiol to an alkene.[9] This reaction can be initiated either by radicals (e.g., through UV light or thermal initiators) or by nucleophilic catalysis.[9][10] The radical-mediated thiol-ene reaction is particularly attractive due to its high yields, tolerance to a wide range of functional groups, and mild reaction conditions.[10][11]

Mechanism of Photoinitiated Radical Thiol-Ene Reaction

The photoinitiated radical thiol-ene reaction proceeds through a free-radical chain mechanism.

Figure 3: Mechanism of the photoinitiated radical thiol-ene reaction.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction of this compound with a Multifunctional Thiol

This protocol describes the formation of a crosslinked polymer network via the photoinitiated thiol-ene reaction.

Materials:

-

This compound (DADMS)

-

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

-

Toluene (or other suitable solvent)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a glass vial, dissolve this compound and pentaerythritol tetrakis(3-mercaptopropionate) in toluene. The stoichiometry of allyl to thiol groups should be carefully controlled to achieve the desired network properties.

-

Add a small amount of the photoinitiator, DMPA (typically 0.1-1 wt%).

-

Thoroughly mix the solution until all components are dissolved.

-

-

Photopolymerization:

-

Place the vial under a UV lamp (e.g., 365 nm).

-

Irradiate the mixture for a specified time, which will depend on the intensity of the UV source, the concentration of the reactants, and the photoinitiator. The formation of a gel indicates the crosslinking reaction is proceeding.[12]

-

The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H stretching band.

-

-